Thiophene, 2,5-dibromo-3-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thiophene, 2,5-dibromo-3-(bromomethyl)- is a chemical compound with the molecular formula C5H3Br3S and a molecular weight of 334.85400 . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of thiophene-based compounds involves various methods, including the Hantzsch reaction and transition-metal-catalyzed cross-coupling reactions. For instance, 3-alkyl-2,5-dibromothiophene can be treated with highly reactive Rieke zinc (Zn*), resulting in 3-alkyl-2-bromo-5-(bromozincio)thiophene and 3-alkyl-5-bromo-2-(bromozincio)thiophene .Molecular Structure Analysis
The molecular structure of Thiophene, 2,5-dibromo-3-(bromomethyl)- can be analyzed using various spectroscopic techniques. The exact mass of the molecule is 331.75100 .Chemical Reactions Analysis
Thiophene, 2,5-dibromo-3-(bromomethyl)- is involved in various chemical reactions. For instance, it can undergo autopolymerization, a type of synthesis method for polythiophenes using halogenated thiophene derivatives . It can also participate in nickel- and palladium-catalyzed Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Wirkmechanismus
The mechanism of action of Thiophene, 2,5-dibromo-3-(bromomethyl)- in chemical reactions is complex and depends on the specific reaction conditions. For example, in the autopolymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Eigenschaften
CAS-Nummer |
13191-37-2 |
---|---|
Molekularformel |
C5H3Br3S |
Molekulargewicht |
334.86 g/mol |
IUPAC-Name |
2,5-dibromo-3-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |
InChI-Schlüssel |
FULQGNHFNHTPIU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1CBr)Br)Br |
Kanonische SMILES |
C1=C(SC(=C1CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.